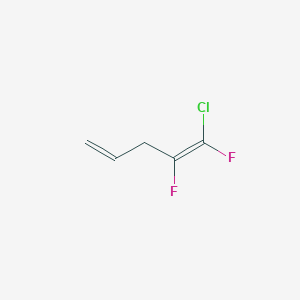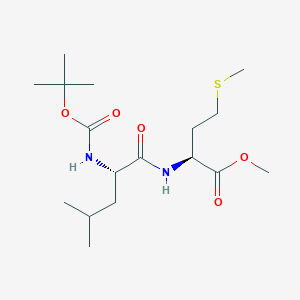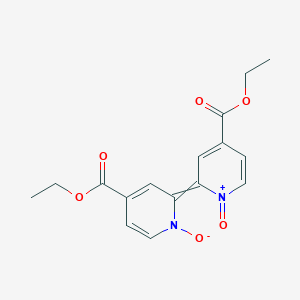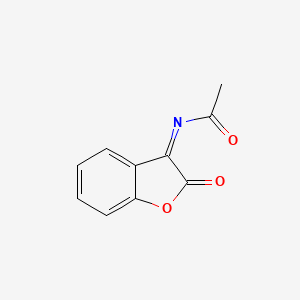![molecular formula C18H30N4O2 B13817534 Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- is a complex organic compound with the molecular formula C18H30N4O2 It is characterized by the presence of two acetamide groups connected to a 1,2-phenylene ring, with each acetamide group further bonded to a 2-methylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- typically involves the reaction of 1,2-phenylenediamine with 2-methylpropylamine in the presence of acetic anhydride. The reaction proceeds through the formation of intermediate amides, which then undergo further acylation to yield the final product. The reaction conditions usually include a controlled temperature environment and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through crystallization or other separation techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(1,1’-biphenyl)-2-yl-: This compound has a similar acetamide structure but with a biphenyl group instead of a 1,2-phenylene ring.
Acetamide, N-(2-methylpropyl)-: Similar in having the 2-methylpropylamine moiety but lacks the 1,2-phenylene linkage.
Uniqueness
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- is unique due to its dual acetamide groups connected to a central 1,2-phenylene ring, providing distinct chemical and physical properties. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C18H30N4O2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-N-[2-[[2-(2-methylpropylamino)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C18H30N4O2/c1-13(2)9-19-11-17(23)21-15-7-5-6-8-16(15)22-18(24)12-20-10-14(3)4/h5-8,13-14,19-20H,9-12H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
SEYVARBHYFRASX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(=O)NC1=CC=CC=C1NC(=O)CNCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)

![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)




![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)

![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
